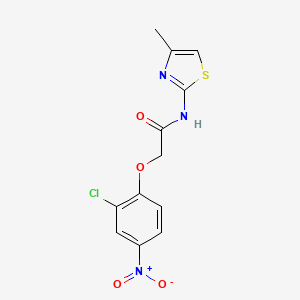
Benzothiazole-2-thiol 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole-2-thiol 4-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzothiazole, which is a heterocyclic aromatic compound that contains a sulfur atom and a nitrogen atom in its ring structure. Benzothiazole-2-thiol 4-chlorobenzoate is synthesized through a multistep process that involves the reaction of benzothiazole-2-thiol with 4-chlorobenzoyl chloride.
Scientific Research Applications
Benzothiazole-2-thiol 4-chlorobenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that Benzothiazole-2-thiol 4-chlorobenzoate has anticancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of Benzothiazole-2-thiol 4-chlorobenzoate involves the inhibition of specific signaling pathways involved in cancer progression. Studies have shown that this compound can inhibit the activity of the PI3K/AKT/mTOR pathway, which is a key signaling pathway involved in cancer growth and progression. Inhibition of this pathway leads to the induction of apoptosis in cancer cells and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Benzothiazole-2-thiol 4-chlorobenzoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, Benzothiazole-2-thiol 4-chlorobenzoate has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of Benzothiazole-2-thiol 4-chlorobenzoate for lab experiments is its anticancer properties. This compound can be used to study the mechanisms of cancer cell growth and progression and can be used to develop new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For the study of this compound include the development of new anticancer drugs, investigation of its potential applications in other fields, and improving its solubility in water.
Synthesis Methods
The synthesis of Benzothiazole-2-thiol 4-chlorobenzoate involves a multistep process that starts with the reaction of benzothiazole-2-thiol with sodium hydroxide to form benzothiazole-2-thiolate. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form Benzothiazole-2-thiol 4-chlorobenzoate. The final product is obtained after purification using column chromatography.
properties
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 4-chlorobenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNOS2/c15-10-7-5-9(6-8-10)13(17)19-14-16-11-3-1-2-4-12(11)18-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICHQLPRRYQKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(1,3-benzothiazol-2-yl) 4-chlorobenzenecarbothioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)










![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)

